molecular formula C25H23N3O3S B3675885 N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide

N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide

Cat. No.: B3675885
M. Wt: 445.5 g/mol
InChI Key: DOZGHYOCNDQGSO-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent . Another method involves the cyclization reaction between 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst and 1,4-dioxane as the solvent at reflux .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of advanced catalytic systems and eco-friendly pathways. These methods aim to achieve high yields and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide include:

Uniqueness

What sets this compound apart is its unique combination of benzoxazole and carbamothioyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-15(2)30-18-9-6-8-17(14-18)23(29)28-25(32)27-20-12-7-10-19(16(20)3)24-26-21-11-4-5-13-22(21)31-24/h4-15H,1-3H3,(H2,27,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZGHYOCNDQGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)OC(C)C)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide
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N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide
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N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide
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N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide
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N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide
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N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide

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